molecular formula C24H27NO5 B12723180 (+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine CAS No. 86640-22-4

(+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine

Cat. No.: B12723180
CAS No.: 86640-22-4
M. Wt: 409.5 g/mol
InChI Key: HHLIQTHMINOAFJ-WLHGVMLRSA-N
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Description

(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine is a complex organic compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Formation of the Dibenzoxepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoxepine structure.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution or addition reactions.

    Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzoxepines and pyrrolidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications.

Uniqueness

(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine is unique due to its specific combination of the dibenzoxepine core and pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine is a compound of significant interest in various scientific fields Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study

Properties

CAS No.

86640-22-4

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)ethyl]pyrrolidine

InChI

InChI=1S/C20H23NO.C4H4O4/c1-3-9-18-16(7-1)15-17-8-2-4-10-19(17)22-20(18)11-14-21-12-5-6-13-21;5-3(6)1-2-4(7)8/h1-4,7-10,20H,5-6,11-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

HHLIQTHMINOAFJ-WLHGVMLRSA-N

Isomeric SMILES

C1CCN(C1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(C1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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